

Spectroscopic Data and Analysis of (+)-Neomenthol: A Technical Guide

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Compound of Interest

Compound Name: (+)-Neomenthol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-Neomenthol**, a naturally occurring organic compound. The information presented herein is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, stereoselective synthesis, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to (+)-Neomenthol

(+)-Neomenthol is one of the four stereoisomers of menthol. Its chemical structure consists of a cyclohexane ring substituted with a methyl group and an isopropyl group. The specific stereochemistry of **(+)-Neomenthol** is (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications.

Spectroscopic Data

The following sections present the key spectroscopic data for **(+)-Neomenthol** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ^1H NMR Spectroscopic Data for **(+)-Neomenthol** (400 MHz, CDCl_3)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.103	m	H-1
1.835	m	H-2
1.74 - 1.71	m	H-5, H-6a
1.66	m	H-8
1.53	m	H-3a
1.50	m	H-4a
1.277	m	H-3e
1.083	m	H-6e
0.957	d	CH_3 -9
0.917	d	CH_3 -10
0.869	d	CH_3 -7

Table 2: ^{13}C NMR Spectroscopic Data for **(+)-Neomenthol** (100 MHz, CDCl_3)[\[1\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Carbon Atom Assignment
67.57	C-1 (CHOH)
47.88	C-2 (CH)
42.50	C-6 (CH ₂)
34.99	C-4 (CH ₂)
29.05	C-5 (CH)
25.72	C-8 (CH)
24.09	C-3 (CH ₂)
22.28	C-7 (CH ₃)
21.10	C-10 (CH ₃)
20.64	C-9 (CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(+)-Neomenthol** is characterized by the presence of a hydroxyl group and alkane C-H bonds.

Table 3: Characteristic IR Absorption Bands for **(+)-Neomenthol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300-3500 (broad)	O-H stretch	Alcohol
~2850-2960	C-H stretch	Alkane
~1370-1450	C-H bend	Alkane
~1000-1260	C-O stretch	Secondary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of **(+)-Neomenthol** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for (+)-Neomenthal^[1]

m/z	Relative Intensity (%)	Possible Fragment
156	26.7	[M] ⁺ (Molecular Ion)
138	26.7	[M - H ₂ O] ⁺
123	21.0	[M - H ₂ O - CH ₃] ⁺
95	77.1	[M - C ₃ H ₇ - H ₂ O] ⁺ or [C ₇ H ₁₁] ⁺
81	59.8	[C ₆ H ₉] ⁺
71	100.0	[C ₅ H ₁₁] ⁺ or [M - C ₆ H ₁₃] ⁺
55	41.5	[C ₄ H ₇] ⁺
43	28.9	[C ₃ H ₇] ⁺ (Isopropyl cation)
41	38.9	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(+)-Neomenthol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz NMR spectrometer.

- Nuclei: ^1H and ^{13}C .
- Solvent: CDCl_3 .
- Standard: TMS ($\delta = 0.00$ ppm).
- Temperature: 298 K.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~ 16 ppm.
 - Acquisition time: ~ 2 -3 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~ 220 ppm.
 - Acquisition time: ~ 1 -2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096.

FT-IR Spectroscopy

Sample Preparation: As **(+)-Neomenthol** is a low-melting solid or viscous liquid at room temperature, a thin film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmission.
- Spectral range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **(+)-Neomenthol** is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

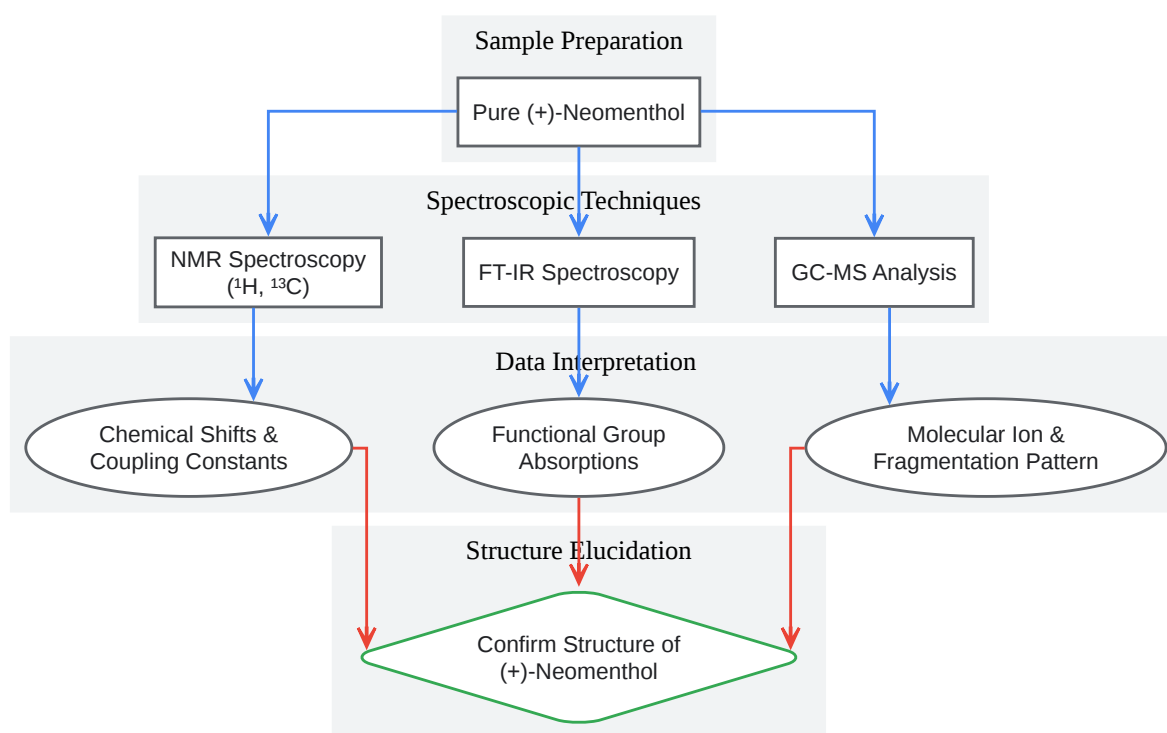
Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$, and hold for 5 minutes.
 - Injection Volume: 1 μL with a split ratio of 50:1.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.

- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: Normal.

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis and structure elucidation of an organic compound like **(+)-Neomenthol** is depicted in the following workflow diagram.



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Caption: Workflow of Spectroscopic Analysis for **(+)-Neomenthol**.

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